![molecular formula C11H7NS B14131650 [1]Benzothieno[2,3-c]pyridine CAS No. 244-90-6](/img/structure/B14131650.png)
[1]Benzothieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1benzothieno[2,3-c]pyridine typically involves multi-step processes. One common method is the Pictet-Spengler reaction , which involves the cyclization of 2-(benzo[b]thien-3-yl)ethylamines with aldehydes . Another widely used method is the Bischler-Napieralski reaction , which involves the cyclization of N-acyl derivatives of 2-(benzo[b]thien-3-yl)ethylamines .
Industrial Production Methods: Industrial production of 1benzothieno[2,3-c]pyridine often employs domino reactions . These reactions involve several sequential steps carried out without isolating intermediate products, leading to higher yields and efficiency . For instance, the cyclization of 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones in polyphosphoric acid is a notable one-pot method for synthesizing substituted 1benzothieno[2,3-c]pyridines .
Chemical Reactions Analysis
Types of Reactions: 1Benzothieno[2,3-c]pyridine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can convert the pyridine ring to dihydropyridine or tetrahydropyridine derivatives .
- Substitution : Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothieno[2,3-c]pyridine core .
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Sodium borohydride is frequently used for the reduction of benzothieno[2,3-c]pyridinium salts .
- Substitution : Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine, tetrahydropyridine derivatives, and various substituted benzothieno[2,3-c]pyridines .
Scientific Research Applications
1Benzothieno[2,3-c]pyridine has a wide range of applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds .
- Biology : The compound exhibits significant biological activities, including enzyme inhibition and receptor modulation .
- Medicine : 1Benzothieno[2,3-c]pyridine derivatives have shown promising anticancer, anti-inflammatory, and antimicrobial activities .
- Industry : The compound is used in the development of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound acts as a non-steroidal inhibitor of cytochrome P450 17A1 (CYP17), an enzyme involved in steroidogenesis .
- Receptor Modulation : It modulates various receptors, including androgen receptors, which play a role in prostate cancer .
- Apoptosis Induction : 1Benzothieno[2,3-c]pyridine induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds:
- Benzothieno[2,3-c]quinolinium : Similar in structure but contains a quinoline ring instead of a pyridine ring .
- Benzofuro[2,3-c]pyridine : Contains a furan ring instead of a thiophene ring .
- Beta-carbolines : Nitrogen analogs of benzothieno[2,3-c]pyridine with similar biological activities .
Uniqueness: 1Benzothieno[2,3-c]pyridine is unique due to its sulfur-containing thiophene ring, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
CAS No. |
244-90-6 |
|---|---|
Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7H |
InChI Key |
XYABUWLMFQFJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


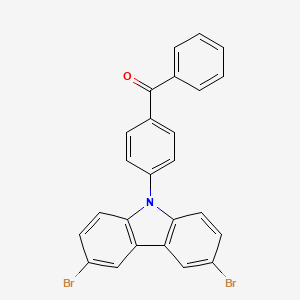
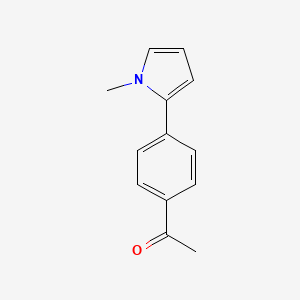
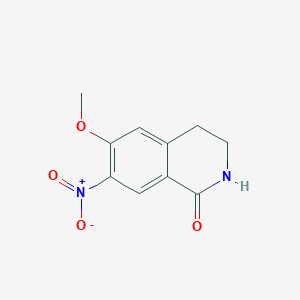
![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
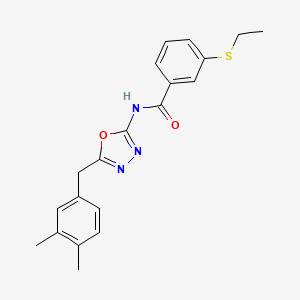
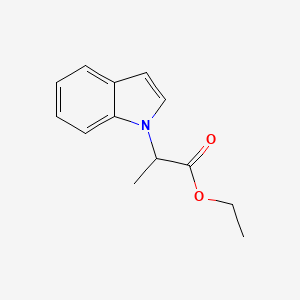
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
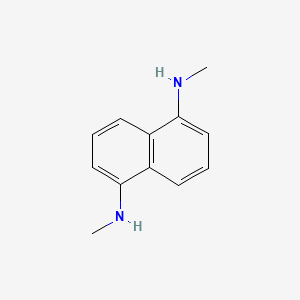
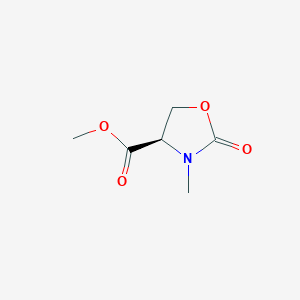
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
